molecular formula C22H18FN5O2 B2571922 8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-81-8

8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2571922
CAS RN: 923461-81-8
M. Wt: 403.417
InChI Key: IMSUWDIZQFFMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties . The compound is not intended for human or veterinary use and is available for research purposes.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.417. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives including 8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. These compounds, being potent 5-HT(1A) receptor ligands, have shown promise in preclinical studies for their anxiolytic-like and antidepressant activities. Particularly, derivatives have demonstrated significant effects comparable to Diazepam and Imipramine in mouse models, suggesting their potential as new therapeutic agents for anxiety and depression (Zagórska et al., 2009).

Molecular Modeling and Receptor Affinity

Further research into these derivatives includes extensive molecular modeling and evaluation of their affinity towards serotonin receptors. Through detailed studies, specific compounds within this series have been identified as potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands. Preliminary pharmacological in vivo studies have highlighted certain derivatives as potential anxiolytic and antidepressants, providing a strong foundation for future drug development (Zagórska et al., 2015).

Luminescence Sensing Applications

In addition to pharmacological applications, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their potential in luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have shown selective sensitivity to benzaldehyde-based derivatives, illustrating the versatility of these compounds beyond pharmaceuticals and into materials science for chemical sensing applications (Shi et al., 2015).

Mechanism of Action

The compound has been studied for its antidepressant-like properties and its activity at different signaling pathways coupled to the serotonin 5-HT1A receptor . The antidepressant-like activity was observed in animal models through in vitro and in vivo experiments .

Safety and Hazards

The compound is not intended for human or veterinary use and is available for research purposes. In a study, it was found that the compound did not show anticholinergic properties, but after repeated administration, it induced weak sedation and lipid metabolism disturbances without affecting serum glucose level .

properties

IUPAC Name

6-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-12-8-13(2)10-16(9-12)28-17(14-4-6-15(23)7-5-14)11-27-18-19(24-21(27)28)26(3)22(30)25-20(18)29/h4-11H,1-3H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSUWDIZQFFMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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